5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a complex organic compound belonging to the class of pyridine derivatives. This compound is notable for its potential biological activity, particularly in the realm of medicinal chemistry, where it may serve as a lead compound for the development of pharmacologically active agents. The presence of bromine and pyridine rings in its structure suggests possible interactions with biological targets, making it a subject of interest in drug discovery and development.
This compound can be classified under:
The synthesis of 5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one can be achieved through several methods, including:
The typical reaction conditions include:
The molecular structure of 5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one features:
The molecular formula is , with a molecular weight of approximately 269.11 g/mol. The compound exhibits characteristic peaks in NMR spectroscopy that confirm its structure.
5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one can undergo various chemical reactions:
These reactions are typically facilitated by adjusting pH, temperature, and solvent conditions to optimize yields and selectivity.
The mechanism of action for compounds like 5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one often involves:
Experimental data from biological assays indicate that modifications on the pyridine rings can significantly influence the potency and selectivity of the compound against various targets.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to assess purity and identify degradation products.
5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one has potential applications in:
The pyridin-2(1H)-one motif represents a privileged heterocyclic scaffold in medicinal chemistry due to its unique physicochemical properties and versatile binding capabilities. This six-membered ring incorporates a lactam moiety (N1–C2=O) that enables dual hydrogen-bonding functionality—acting simultaneously as a hydrogen bond donor (via the N–H group) and acceptor (via the carbonyl oxygen). This feature allows it to mimic peptide bonds effectively, serving as a stable bioisostere for amide linkages in peptidomimetic drug design [3] [8]. Unlike traditional pyridines, the pyridinone tautomer predominates under physiological conditions, enhancing its suitability for biological environments [7].
The scaffold’s synthetic versatility permits derivatization at five positions (C3, C4, C5, C6, and N1), enabling fine-tuning of electronic properties, lipophilicity, and steric bulk. Computational analyses confirm that substitutions at C3 and C5 significantly influence the molecule’s dipole moment and electrostatic potential, thereby modulating target affinity [3]. In kinase inhibitor programs (e.g., targeting Met kinase or Bruton’s tyrosine kinase), the pyridinone core forms critical hinge-binding interactions through its carbonyl and N–H groups, displacing water molecules in ATP-binding pockets [3] [7]. This is exemplified by FDA-approved drugs such as doravirine (anti-HIV) and pirfenidone (anti-fibrotic), where the scaffold provides optimal geometry for target engagement while improving metabolic stability compared to phenyl or pyridine analogs [3] [7].
Table 1: Key Physicochemical Properties of Pyridin-2(1H)-one vs. Related Bioisosteres
Property | Pyridin-2(1H)-one | Pyridine | Phenyl |
---|---|---|---|
LogP (Calculated) | 0.9–1.5 | 1.2–1.8 | 2.0–3.0 |
H-Bond Donor Capacity | 1 | 0 | 0 |
H-Bond Acceptor Capacity | 2 | 1 | 0 |
Tautomerization Energy | Low barrier | N/A | N/A |
The incorporation of bromine at the C5 position of pyridin-2(1H)-one derivatives serves multiple strategic purposes in drug design. Bromine’s substantial atomic radius (1.85 Å) and moderate electronegativity introduce steric bulk and polarizability, enhancing hydrophobic interactions with protein pockets. This halogen’s capacity for halogen bonding—where it acts as an electrophile interacting with carbonyl oxygens or π-systems in target proteins—is well-documented in allodynia therapeutics and kinase inhibitors [1] [6]. For instance, bromine-substituted pyridinones exhibit improved affinity for protein kinase Cγ (PKCγ) due to favorable van der Waals contacts in the hinge region [1]. Additionally, bromine serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling late-stage diversification to generate analogs for structure-activity relationship (SAR) studies [6].
The pyridin-2-ylmethyl group at N1 contributes to pharmacological efficacy through:
Table 2: Roles of Bromine and Pyridinylmethyl Substituents in Bioactivity
Substituent | Key Contributions | Example Compound |
---|---|---|
5-Bromo | Halogen bonding; steric occlusion; cross-coupling versatility; enhanced lipophilicity | 5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one |
1-(Pyridin-2-ylmethyl) | Hydrogen-bond acceptance; improved CNS penetration; conformational flexibility | GSK1059865 |
Pyridin-2(1H)-one derivatives gained prominence in the early 2000s with the discovery of their kinase-inhibitory properties. Seminal work by Kim et al. (2008) demonstrated that 3,5-disubstituted pyridinones could potently inhibit Met kinase by forming bidentate hydrogen bonds with the hinge region [3]. Concurrently, research into mechanical allodynia therapeutics identified brominated pyridinones as PKCγ inhibitors capable of disrupting tactile pain pathways in the spinal dorsal horn [1]. These studies established the scaffold’s potential for CNS applications.
The specific compound 5-bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one emerged as a lead structure during optimization campaigns targeting orexin receptors and IDH1 mutants. Its design leveraged three insights:
Table 3: Timeline of Key Developments for Pyridin-2(1H)-one Derivatives
Year | Development | Significance |
---|---|---|
2001 | SB-334867 (orexin antagonist) with pyridinone core | Validated scaffold for neuroreceptor targeting |
2008 | Met kinase inhibitors using pyridinone hinge binders | Demonstrated kinase application |
2011 | Anti-allodynic pyridinones (e.g., compound 69) with bromine at C5 | Established bromine role in PKCγ inhibition |
2011 | GSK1059865 featuring 1-(pyridin-2-ylmethyl) substitution | Optimized brain penetration for orexin modulation |
2021 | IDH1 inhibitors using pyridinone atropisomers | Advanced oncology applications |
The compound’s synthesis typically involves regioselective bromination of 1-protected pyridin-2-ones followed by N-alkylation with 2-(chloromethyl)pyridine [1] [6]. Recent pharmacological studies highlight its utility as:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1